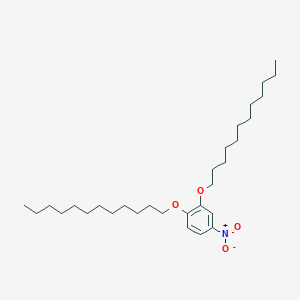

1,2-Bis(dodecyloxy)-4-nitrobenzene

Description

Contextualization of Long-Chain Alkoxy-Substituted Nitro Aromatic Compounds in Contemporary Organic and Materials Science

Long-chain alkoxy-substituted nitroaromatic compounds represent a versatile class of molecules at the intersection of organic synthesis and materials science. The nitro group, being strongly electron-withdrawing, significantly influences the electronic structure of the aromatic ring, making it susceptible to nucleophilic substitution reactions and modifying its optical and electronic properties. mdpi-res.com The long alkoxy chains, on the other hand, introduce properties such as solubility in organic solvents, processability, and the ability to form ordered structures through van der Waals interactions.

This dual functionality makes these compounds ideal candidates for the development of materials with tailored properties. For instance, the controlled self-assembly of these molecules can lead to the formation of thin films, liquid crystalline phases, and other supramolecular architectures with potential applications in electronics and photonics.

Strategic Design Principles for the Molecular Architecture of 1,2-Bis(dodecyloxy)-4-nitrobenzene

The molecular architecture of this compound is a deliberate design aimed at achieving specific material properties. The key components of its structure are:

The Nitro-Substituted Benzene (B151609) Core: The nitro group at the 4-position of the benzene ring acts as a strong electron-withdrawing group. This electronic feature is crucial for its potential use in nonlinear optics and as a precursor for electroactive materials.

The Two Dodecyloxy Chains: The presence of two long dodecyl chains imparts significant solubility in nonpolar organic solvents, a critical factor for solution-based processing and material fabrication. These chains also contribute to the molecule's ability to self-assemble into ordered structures.

The 1,2-Substitution Pattern: The ortho-disubstitution of the dodecyloxy groups can influence the conformation of the molecule and the packing arrangement in the solid state or in thin films.

This combination of a polar head (the nitrobenzene (B124822) group) and long nonpolar tails gives the molecule amphiphilic characteristics, driving its behavior in different environments and its potential to form organized molecular assemblies.

Historical Development of Synthetic Approaches to Analogous Aromatic Ethers and Nitro Compounds

The synthesis of aromatic ethers and nitro compounds has a long and well-established history in organic chemistry. acs.orgnih.gov The most common method for the preparation of aromatic ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This method is highly versatile and has been widely used to synthesize a vast array of aromatic ethers with varying alkyl chain lengths.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. nih.gov The regioselectivity of this reaction is governed by the nature of the substituents already present on the aromatic ring. For the synthesis of this compound, a common synthetic route would involve the nitration of 1,2-bis(dodecyloxy)benzene.

An alternative approach involves the reaction of a pre-nitrated catechol derivative, 4-nitrocatechol (B145892), with dodecyl bromide or a similar alkylating agent. bldpharm.com This method allows for precise control over the position of the nitro group.

Overview of Research Trajectories and Potential in Advanced Material Precursor Chemistry

This compound is primarily viewed as a precursor for more complex and functional materials. mdpi-res.com The presence of the nitro group opens up a range of chemical transformations. For instance, the nitro group can be readily reduced to an amino group, which can then be used to build larger molecular structures, such as polymers or dyes.

The long alkyl chains are crucial for imparting processability and for directing the self-assembly of the resulting materials. This makes this compound a valuable building block for the creation of:

Functional Polymers: The corresponding diamino-compound, obtained by reduction of the nitro group, can be used as a monomer in polymerization reactions to create high-performance polymers with specific optical or electronic properties.

Liquid Crystals: The rod-like shape of the molecule, combined with the flexible side chains, suggests potential applications in the field of liquid crystals.

Nonlinear Optical Materials: The presence of the electron-donating alkoxy groups and the electron-withdrawing nitro group creates a "push-pull" system, which is a common design motif for molecules with high nonlinear optical activity.

Interactive Data Table

| Property | Value |

| Molecular Formula | C28H49NO4 |

| Molecular Weight | 463.7 g/mol |

| IUPAC Name | This compound |

| CAS Number | 96174-12-8 |

Properties

CAS No. |

42244-54-2 |

|---|---|

Molecular Formula |

C30H53NO4 |

Molecular Weight |

491.7 g/mol |

IUPAC Name |

1,2-didodecoxy-4-nitrobenzene |

InChI |

InChI=1S/C30H53NO4/c1-3-5-7-9-11-13-15-17-19-21-25-34-29-24-23-28(31(32)33)27-30(29)35-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3 |

InChI Key |

NDKDDWLDGPXESF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCCCCCCCCC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 1,2 Bis Dodecyloxy 4 Nitrobenzene

Retrosynthetic Analysis and Key Disconnection Strategies for 1,2-Bis(dodecyloxy)-4-nitrobenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthesis. For this compound, two primary disconnection strategies are considered, revolving around the cleavage of the carbon-oxygen (C-O) ether bonds and the carbon-nitrogen (C-N) bond of the nitro group.

Pathway A: Nitration as the Final Step

This strategy involves disconnecting the C-N bond first. This corresponds to an electrophilic aromatic substitution (nitration) reaction on a precursor molecule, 1,2-bis(dodecyloxy)benzene. Further disconnection of the two C-O ether bonds in 1,2-bis(dodecyloxy)benzene via a Williamson ether synthesis approach leads back to 1,2-dihydroxybenzene (catechol) and a suitable dodecyl electrophile, such as 1-bromododecane (B92323).

Disconnection 1 (C-NO2): this compound ⇒ 1,2-Bis(dodecyloxy)benzene

Disconnection 2 (C-O): 1,2-Bis(dodecyloxy)benzene ⇒ Catechol + 1-Bromododecane

Pathway B: Alkylation as the Final Step

Alternatively, the C-O ether bonds can be disconnected first. This retrosynthetic route identifies 4-nitrocatechol (B145892) (4-nitro-1,2-dihydroxybenzene) and a dodecyl halide as the immediate precursors. The synthesis of 4-nitrocatechol itself can be traced back to the nitration of catechol. This pathway prioritizes the nitration of a simpler, more activated phenol (B47542) before introducing the long alkyl chains.

Disconnection 1 (C-O): this compound ⇒ 4-Nitrocatechol + 1-Bromododecane

Disconnection 2 (C-NO2): 4-Nitrocatechol ⇒ Catechol

Pathway B is often preferred as the electron-withdrawing nitro group acidifies the phenolic protons of 4-nitrocatechol, facilitating their deprotonation for the subsequent etherification step. Conversely, in Pathway A, the nitration of the electron-rich 1,2-bis(dodecyloxy)benzene can sometimes lead to over-nitration or side products if not carefully controlled. nih.gov

Optimized Synthetic Routes for the Preparation of this compound

Based on the retrosynthetic analysis, practical synthetic routes are designed to maximize yield and purity. This involves optimizing the conditions for both the alkylation and nitration steps.

The most common method for forming the ether linkages in this synthesis is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound via Pathway B, this entails the double alkylation of 4-nitrocatechol.

The reaction is typically performed by treating 4-nitrocatechol with two or more equivalents of a dodecyl halide (e.g., 1-bromododecane or 1-iodododecane) in the presence of a base. The base deprotonates the hydroxyl groups of the catechol to form a more nucleophilic phenoxide species. Common solvents for this reaction include acetone, dimethylformamide (DMF), or acetonitrile, and the reaction is often heated to ensure completion. nih.govbyjus.com The choice of base is crucial; strong bases like sodium hydroxide (B78521) (NaOH) or milder bases like potassium carbonate (K2CO3) can be used.

Table 1: Typical Conditions for Williamson Ether Synthesis of Alkoxy Aromatics

| Parameter | Condition | Rationale/Comments |

|---|---|---|

| Substrate | 4-Nitrocatechol | The nitro group activates the hydroxyl protons for deprotonation. |

| Alkylating Agent | 1-Bromododecane or 1-Iodododecane | Iodides are more reactive but bromides are often more cost-effective. |

| Base | K2CO3, NaOH | K2CO3 is a milder, commonly used base. NaOH is stronger. nih.gov |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions. byjus.com |

| Temperature | 50-100 °C | Heating is typically required to drive the reaction to completion. byjus.com |

| Catalyst | Phase-Transfer Catalyst (optional) | Can be used in industrial settings to facilitate the reaction between aqueous and organic phases. byjus.com |

Interactive Data Table: Click on headers to learn more about each parameter's role in the reaction.

When following Pathway A, the key step is the nitration of 1,2-bis(dodecyloxy)benzene. The two alkoxy groups are activating and ortho-, para-directing. Therefore, electrophilic attack is directed to positions 3, 4, 5, and 6. The position para to one of the alkoxy groups (position 4 or 5) is electronically favored. Given the symmetry of the starting material, these two positions are equivalent. The positions ortho to the alkoxy groups (positions 3 and 6) may be subject to steric hindrance from the bulky dodecyloxy chains, thus favoring nitration at the 4-position. stackexchange.com

Controlling the reaction to achieve selective mononitration is critical. Traditional nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are effective but can be harsh and lead to undesired byproducts or over-nitration. youtube.comyoutube.com

Modern methods offer greater control and regioselectivity. For instance, using dilute nitric acid in the presence of a surfactant like sodium dodecylsulfate (SDS) in an aqueous medium provides a milder and more selective nitrating system. rsc.orgresearchgate.net Other advanced nitrating reagents, such as N-nitropyrazole in the presence of a Lewis acid catalyst, have been developed for controllable aromatic nitration. nih.gov

Table 2: Comparison of Aromatic Nitration Methods

| Nitrating System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HNO3 / H2SO4 | Concentrated acids, 0-50 °C | Inexpensive, powerful nitrating agent. youtube.com | Harsh conditions, lack of selectivity, significant acid waste. nih.gov |

| Aqueous HNO3 / SDS | Dilute HNO3, SDS, room temp | Mild conditions, high regioselectivity, greener solvent (water). rsc.orgresearchgate.net | May not be suitable for highly deactivated substrates. |

| N-Nitropyrazole / Lewis Acid | In(OTf)3 catalyst, HFIP solvent, 80 °C | Excellent control, high yields, scalable. nih.gov | More expensive reagents and catalyst required. |

Interactive Data Table: Explore different nitration systems and their characteristics.

After the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. The typical procedure involves:

Quenching and Extraction: The reaction mixture is often poured into ice water to stop the reaction and precipitate the crude product. mdpi.com An organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is then used to extract the product from the aqueous phase.

Aqueous Washing: The organic layer is washed sequentially with water, a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to remove any residual acidic reagents or byproducts, and finally with brine to remove excess water. youtube.com

Drying and Concentration: The washed organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Recrystallization or Chromatography: The final purification of the crude solid is typically achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate mixture. nih.govresearchgate.net This process removes most impurities, yielding the product as a crystalline solid. For very high purity requirements or if the product is an oil, column chromatography on silica (B1680970) gel may be employed.

Green Chemistry Principles and Sustainable Synthetic Practices in Alkoxy Nitrobenzene (B124822) Synthesis

The synthesis of alkoxy nitrobenzenes traditionally involves hazardous reagents and organic solvents, prompting the development of more sustainable methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: For the Williamson ether synthesis step, using microwave irradiation can dramatically reduce reaction times and often allows for solvent-free conditions, for example, by using a solid support like potassium carbonate as the base.

Aqueous Reaction Media: Performing the nitration step in water instead of strong acids or organic solvents significantly improves the environmental profile of the process. The use of surfactants like SDS can create micelles that act as microreactors, facilitating the reaction between the organic substrate and the aqueous nitrating agent with high regioselectivity. rsc.orgresearchgate.net

Use of Safer Catalysts: Replacing corrosive and hazardous catalysts like concentrated sulfuric acid with solid acid catalysts or recyclable Lewis acids can reduce waste and improve safety. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Choosing pathways with fewer steps and higher yields contributes to better atom economy.

Scale-Up Considerations and Industrial Synthesis Methodologies for Aromatic Nitro Ethers

Transitioning the synthesis of an aromatic nitro ether like this compound from the laboratory to an industrial scale introduces several challenges.

Safety: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled. On an industrial scale, continuous flow reactors are often preferred over large batch reactors because they offer superior heat management, smaller reaction volumes at any given time, and enhanced safety. nih.gov

Process Efficiency and Waste Management: Industrial processes must be highly efficient to be economically viable. This involves optimizing reaction conditions to maximize yield and minimize reaction time. byjus.com Furthermore, the management and disposal of waste streams, particularly acidic waste from nitration, are major environmental and cost considerations.

Automation and Control: Industrial synthesis relies on automated systems to precisely control parameters like temperature, pressure, and reagent addition rates, ensuring consistent product quality and safe operation. google.com

Phase-Transfer Catalysis: For the Williamson ether synthesis, phase-transfer catalysis is a well-established industrial technique. It allows for the reaction between a water-soluble base (like NaOH) and an organic-soluble substrate, eliminating the need for expensive anhydrous polar aptic solvents. byjus.com

Theoretical and Computational Investigations of 1,2 Bis Dodecyloxy 4 Nitrobenzene Molecular Architecture

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,2-bis(dodecyloxy)-4-nitrobenzene. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can determine various electronic properties.

For a molecule like this compound, the electronic structure is largely influenced by the interplay between the electron-donating dodecyloxy groups and the electron-withdrawing nitro group attached to the benzene (B151609) ring. This substitution pattern leads to a significant intramolecular charge transfer, which can be quantified through calculations of atomic charges and the molecular electrostatic potential (MEP). The MEP surface, for instance, would visually highlight the electron-rich and electron-poor regions of the molecule, with the nitro group being a region of high negative potential and the aromatic ring and alkoxy groups having a more positive potential.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ether moiety, while the LUMO would be concentrated on the electron-deficient nitrobenzene (B124822) part of the molecule.

Table 1: Calculated Electronic Properties of a Model System (1,2-dimethoxy-4-nitrobenzene) using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 5.2 D |

Note: The values in this table are illustrative and based on typical DFT calculations for a simplified model system, 1,2-dimethoxy-4-nitrobenzene, to provide a qualitative understanding. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations of Dodecyloxy Chain Orientations

Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify low-energy conformers. These studies typically involve rotating the various single bonds within the dodecyloxy chains and calculating the corresponding energy to map out the potential energy surface.

Molecular dynamics (MD) simulations offer a more dynamic picture of the conformational behavior. nih.gov By simulating the motion of all atoms in the molecule over time, MD can explore the accessible conformational space at a given temperature. nih.gov For this compound, MD simulations would reveal how the dodecyloxy chains fluctuate and interact with each other and with their environment. These simulations can provide information on the average end-to-end distance of the chains, their radius of gyration, and the likelihood of them adopting extended or folded conformations. In the context of self-assembly, MD simulations can show how the chain conformations adapt as the molecules aggregate.

Intermolecular Interactions and Self-Assembly Propensities from Computational Models

The self-assembly of this compound into ordered structures is driven by a combination of non-covalent intermolecular interactions. Computational models can be used to investigate the nature and strength of these interactions.

The primary interactions at play include:

π-π stacking: The aromatic cores can stack on top of each other, driven by favorable electrostatic and dispersion interactions. The presence of the nitro group can influence the stacking geometry, often favoring an offset or antiparallel arrangement to minimize electrostatic repulsion.

Dipole-dipole interactions: The large dipole moment of the molecule, arising from the nitro group, leads to strong dipole-dipole interactions that can influence the packing arrangement.

Hydrogen bonding: While the molecule itself does not have classical hydrogen bond donors, weak C-H···O hydrogen bonds between the alkyl chains and the nitro or ether oxygen atoms can also play a role in stabilizing the supramolecular structure.

Computational studies, often employing a combination of quantum chemistry and molecular mechanics, can quantify the energies of these different interactions for various possible packing arrangements. This allows for the prediction of the most likely crystal structure or liquid crystalline phase.

Prediction of Spectroscopic Features Based on Theoretical Frameworks

Theoretical calculations can be instrumental in predicting and interpreting the spectroscopic features of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. For this molecule, the calculations would likely predict a strong absorption band in the UV region corresponding to the π-π* transition of the aromatic system, and a lower-energy, weaker band corresponding to the intramolecular charge transfer from the alkoxy-substituted ring to the nitro group. acs.org

Infrared (IR) and Raman Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule. mdpi.com This allows for the assignment of the various peaks in an experimental IR or Raman spectrum to specific vibrational modes, such as the characteristic symmetric and asymmetric stretching modes of the NO2 group, the C-O stretching of the ether linkages, and the various C-H stretching and bending modes of the aromatic ring and alkyl chains. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the various ¹H and ¹³C atoms in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical predictions can aid in the assignment of the experimental NMR spectrum and provide a detailed picture of the electronic environment around each nucleus.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Corresponding Molecular Motion/Transition |

| UV-Vis | ~250-280 nm | π-π* transition of the aromatic ring |

| UV-Vis | ~320-360 nm | Intramolecular Charge Transfer (ICT) |

| IR | ~1520-1560 cm⁻¹ | Asymmetric NO₂ stretch |

| IR | ~1340-1350 cm⁻¹ | Symmetric NO₂ stretch |

| ¹³C NMR | ~140-150 ppm | Aromatic carbons attached to oxygen |

| ¹H NMR | ~7.5-8.0 ppm | Aromatic protons near the nitro group |

Note: These are illustrative values based on typical ranges for similar functional groups. Precise predictions require specific quantum chemical calculations.

Computational Design Principles for Modulating Molecular Packing and Supramolecular Organization

Computational modeling provides a powerful platform for the rational design of derivatives of this compound with specific self-assembly properties. By systematically modifying the molecular structure in silico and calculating the resulting changes in intermolecular interactions and packing energies, researchers can predict how these modifications will affect the supramolecular organization.

Key design principles that can be explored computationally include:

Varying the length of the alkyl chains: Shortening or lengthening the dodecyloxy chains would significantly impact the balance between π-π stacking and van der Waals interactions, potentially leading to different liquid crystalline phases or crystal packing motifs.

Altering the position or nature of the substituent groups: Moving the nitro group to a different position on the benzene ring or replacing it with another electron-withdrawing group would alter the molecule's dipole moment and hydrogen bonding capabilities, thereby influencing the packing arrangement.

Introducing additional functional groups: The addition of functional groups capable of forming strong hydrogen bonds, such as hydroxyl or amide groups, could be used to direct the self-assembly into specific, predictable structures.

Through these computational experiments, it is possible to build a library of virtual compounds and predict their self-assembly behavior before embarking on their synthesis, thus accelerating the discovery of new materials with desired properties.

Chemical Transformations and Reactivity Profiles of 1,2 Bis Dodecyloxy 4 Nitrobenzene

Reduction Reactions of the Nitro Group to Amine Derivatives and Subsequent Derivatization

The most prominent reaction of 1,2-Bis(dodecyloxy)-4-nitrobenzene is the reduction of its nitro group to form the corresponding aniline (B41778) derivative, 4-amino-1,2-bis(dodecyloxy)benzene. This transformation is a critical step in the synthesis of more complex molecules and is typically achieved through various established methods for nitroarene reduction.

Commonly employed reduction techniques include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is a clean and efficient method, often providing high yields of the desired amine.

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid or acetic acid. wikipedia.org For instance, iron powder in the presence of a small amount of acid is a widely used industrial method for nitroarene reduction.

Hydrosulfite Reduction: Sodium hydrosulfite (Na₂S₂O₄) is another effective reagent for the reduction of nitroarenes to anilines. google.com

The resulting 4-amino-1,2-bis(dodecyloxy)benzene is a versatile intermediate that can undergo a variety of subsequent derivatization reactions at the newly formed amino group. These reactions allow for the introduction of diverse functionalities, paving the way for the synthesis of a wide array of compounds.

Examples of such derivatization include:

Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form amides. This is a common strategy to introduce new organic moieties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry and materials science.

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a highly versatile intermediate that can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Alkylation: The amine can be alkylated to form secondary or tertiary amines, although direct alkylation can sometimes lead to mixtures of products.

The ability to transform the nitro group into a reactive amine function, which can then be further modified, is a cornerstone of the synthetic utility of this compound.

Functionalization Strategies on the Aromatic Core (e.g., further electrophilic or nucleophilic substitutions)

The substitution pattern of this compound, with two activating alkoxy groups and one deactivating nitro group, creates a specific electronic environment on the aromatic ring, influencing its susceptibility to further substitution reactions.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient, particularly at the positions ortho and para to it. This electron deficiency facilitates nucleophilic aromatic substitution (SNAAr). In this compound, the positions ortho to the nitro group are occupied by the dodecyloxy groups. A nucleophile could potentially attack one of these carbons, leading to the displacement of a dodecyloxy group. However, the ether linkages are generally stable. More commonly, nucleophilic substitution might occur if a suitable leaving group is present at one of the activated positions.

Mechanisms of Cleavage and Degradation Pathways Relevant to Aromatic Ethers

The dodecyloxy groups in this compound are aromatic ethers, which are generally chemically robust. wikipedia.org However, under specific conditions, the ether linkages can be cleaved.

Acidic Cleavage:

The most common method for cleaving aromatic ethers is treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The reaction mechanism typically involves the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion on the alkyl carbon adjacent to the ether oxygen. libretexts.org In the case of this compound, this would lead to the formation of the corresponding dihydroxynitrobenzene and dodecyl halides. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the alkyl group. libretexts.org

Basic Cleavage:

Cleavage of aromatic ethers under basic conditions is less common and generally requires very strong bases. numberanalytics.com The mechanism can involve deprotonation of a carbon alpha to the ether oxygen, followed by elimination. wikipedia.org

Oxidative Cleavage:

Certain enzymes, such as peroxygenases found in some fungi, are capable of cleaving aromatic ethers through an oxidative mechanism. nih.gov This process is relevant in the context of biodegradation of such compounds in the environment. nih.gov

Role as a Precursor in Polymerization and Oligomerization Reactions

While this compound itself is not typically a monomer for polymerization, its derivatives can be. The reduction of the nitro group to an amine, as discussed in section 4.1, yields 4-amino-1,2-bis(dodecyloxy)benzene. This aniline derivative can serve as a monomer in the synthesis of various polymers.

For instance, it can be used to prepare polyanilines, a class of conducting polymers. The presence of the long dodecyloxy side chains can enhance the solubility of the resulting polymer in organic solvents, which is often a challenge in the processing of conducting polymers.

Furthermore, the amino group can be converted to other functional groups that are suitable for polymerization. For example, diazotization followed by coupling reactions can be used to create azo-dyes which can be incorporated into polymer backbones or as side chains, leading to materials with interesting optical properties.

The nitro group itself can also play a role in certain polymerization reactions. For example, nitrobenzene (B124822) has been used as a retarder in the radical polymerization of divinylbenzene (B73037). researchgate.net In some cases, nitroso compounds, which can be derived from nitro compounds, can undergo polymerization to form azodioxy polymers. researchgate.net

Investigation of Reaction Kinetics and Thermodynamics in Derivatization Processes

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of the derivatization reactions of this compound.

Kinetics:

Kinetic studies of the reduction of the nitro group can help in optimizing reaction conditions (e.g., catalyst type, concentration, temperature, and pressure) to achieve the desired conversion and selectivity. For example, in the polymerization of divinylbenzene where nitrobenzene acts as a retarder, the initial polymerization rate was found to be dependent on the concentrations of the monomer, initiator, and the nitrobenzene itself. researchgate.net The kinetics of such reactions can be complex, involving reversible addition of radicals to the nitro group. researchgate.net

Thermodynamics:

Thermodynamic considerations are crucial for understanding the position of equilibrium and the energy changes associated with a reaction. The reduction of a nitro group to an amine is a thermodynamically favorable process. In polymerization reactions, thermodynamic parameters such as the change in enthalpy and entropy determine the spontaneity of the polymerization process. For example, the polymerization of some monomers can be an exothermic process, and understanding the heat of reaction is important for controlling the reaction temperature and preventing runaway reactions. nih.gov

By systematically studying the kinetics and thermodynamics of the various transformations of this compound, researchers can develop more efficient and controlled synthetic routes to a wide range of functional materials and molecules.

Application of 1,2 Bis Dodecyloxy 4 Nitrobenzene in Advanced Materials Science and Engineering

Integration into Liquid Crystalline Systems and Mesophase Engineering

The unique architecture of 1,2-bis(dodecyloxy)-4-nitrobenzene, with its combination of a rigid aromatic core and flexible peripheral chains, is instrumental in its application within liquid crystalline systems. This molecular design allows it to self-assemble into ordered, yet fluid, mesophases, which are characteristic of liquid crystals.

While this compound itself is a rod-like molecule, it serves as a crucial building block or dopant in the formation of discotic liquid crystal phases. Discotic liquid crystals are typically formed by disc-shaped molecules that can stack up on top of each other to form liquid-like one-dimensional columns. The long dodecyloxy chains of this compound can interdigitate with the flexible chains of discotic molecules, influencing the stability and properties of the resulting columnar assemblies. The nitro group, with its strong dipole moment, can introduce specific intermolecular interactions that further guide the self-assembly process and enhance the stability of the columnar structures.

The self-organizing properties of this compound are central to its role in creating complex supramolecular architectures. The balance between the van der Waals interactions of the long alkyl chains and the π-π stacking and dipolar interactions of the aromatic core dictates the formation of well-defined structures. In multicomponent systems, it can co-assemble with other molecules through non-covalent interactions like hydrogen bonding or halogen bonding to form new materials with tunable properties. For instance, its integration into systems with cyanostilbene derivatives can lead to the formation of fluorescent liquid crystals, where the self-assembly process influences the material's emissive properties.

Precursor for Organic Electronic Materials and Optoelectronic Devices

This compound serves as a versatile precursor for the synthesis of a variety of organic electronic materials. The nitro group can be readily converted into other functional groups, such as amines, which are pivotal in the design of hole-transporting and electron-transporting materials. The long alkyl chains enhance the solubility of these materials in organic solvents, facilitating their processing from solution for device fabrication.

The molecular structure of this compound provides a foundational framework for designing organic semiconductors. researchgate.net By chemically modifying the nitro group, it can be transformed into derivatives suitable for hole transport layers (HTLs) or electron transport layers (ETLs) in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net The understanding of charge transport in organic semiconductors is crucial for optimizing device performance. researchgate.net The presence of the dodecyloxy chains can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility of the resulting semiconductor. researchgate.net

| Property | Description | Reference |

| Functionality | Serves as a precursor for hole and electron transport materials. | researchgate.net |

| Solubility | Long alkyl chains enhance solubility for solution-based processing. | |

| Device Integration | Modified derivatives can be used in OLEDs and OPVs. | researchgate.net |

Derivatives of this compound are employed in the development of fluorescent and electroactive systems. The aromatic core can be extended or modified to tune the electronic and optical properties. For example, its derivatives have been incorporated into aggregation-induced emission (AIE)-active cyanostilbene-based liquid crystals, where the molecular self-assembly and resulting morphology have a significant impact on the photophysical properties. nih.gov The electroactive nature of the nitro group and its derivatives also allows for their use in systems that respond to electrical stimuli.

Role in the Fabrication of Thin Films and Nanostructures via Self-Assembly

The ability of this compound and its derivatives to self-assemble is exploited in the fabrication of highly ordered thin films and nanostructures. Techniques like spin-coating, drop-casting, or Langmuir-Blodgett deposition can be used to create well-defined layers from solutions of these materials. The long alkyl chains promote organization at interfaces, leading to the formation of uniform films with controlled molecular orientation. These self-assembled nanostructures are essential for the performance of various organic electronic devices, where the morphology of the active layer plays a critical role in processes like charge transport and light emission.

Design of Responsive Materials Through Chemical Modification of the Nitro Group

The nitro group (–NO₂) on the aromatic ring of this compound is not merely a passive substituent; it is a versatile chemical handle for the synthesis of advanced "smart" materials. These materials are designed to exhibit significant changes in their properties in response to external stimuli such as pH, redox potential, or light. The primary strategy for unlocking this potential involves the chemical transformation of the nitro group into other functional moieties, each capable of imparting a specific responsiveness to the molecule.

The most fundamental and widely exploited transformation is the reduction of the nitro group to an amino group (–NH₂). This conversion transforms the molecule into 4-amino-1,2-bis(dodecyloxy)benzene, an aniline (B41778) derivative. This new compound possesses inherent redox and pH-responsive characteristics. The nitro-to-amine conversion is a gateway to a variety of responsive systems, as the resulting amine can be further derivatized to introduce additional functionalities, such as photo-responsiveness.

Redox and pH-Responsive Systems via Nitro-to-Amine Conversion

The reduction of an aromatic nitro group is a classic transformation in organic chemistry, and numerous methods are available to achieve this conversion with high efficiency. nih.govnih.gov This process fundamentally alters the electronic nature of the aromatic system and introduces a functional group—the amine—that is sensitive to its chemical environment.

The conversion from this compound to 4-amino-1,2-bis(dodecyloxy)benzene creates a molecule with dual-responsive capabilities:

Redox-Responsiveness: The nitro and amino forms represent two distinct oxidation states. The nitro compound can be reduced, and the corresponding amine can be re-oxidized. This reversible or irreversible redox cycle can be triggered by chemical or electrochemical stimuli, forming the basis for redox-responsive materials used in sensors, controlled-release systems, and electronic devices. The nitrogen atom in the nitro group has an oxidation state of +3, while in the amine group, it is -3, representing a significant electronic change.

pH-Responsiveness: The primary amine group of 4-amino-1,2-bis(dodecyloxy)benzene is basic and can be protonated in acidic conditions to form an ammonium (B1175870) salt (–NH₃⁺). This change in protonation state dramatically alters the molecule's properties, including its solubility, hydrogen-bonding capacity, and electronic character. rsc.org This behavior is the foundation for designing pH-sensitive films, gels, and nanoparticles that can, for example, release a payload in the acidic microenvironment of tumor tissues. nih.gov The basicity of the aniline derivative can influence the properties of composite materials, affecting proton conductivity and transport phenomena. researchgate.net

The choice of reducing agent allows for control over the reaction's selectivity and compatibility with other functional groups.

Interactive Table: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents & Conditions | Selectivity & Remarks | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Highly efficient and clean. May also reduce other functional groups like alkenes or alkynes. Can be sensitive to catalyst poisons. | nih.gov |

| Metal in Acid | Fe, Zn, or Sn in HCl or Acetic Acid | Classic, robust, and cost-effective method. The use of iron is common in industrial processes (Béchamp reduction). | nih.gov |

| Metal Hydride | LiAlH₄ | Typically reduces aliphatic nitro compounds to amines but tends to reduce aromatic nitro compounds to azo compounds. | |

| Transfer Hydrogenation | Hydrazine (N₂H₄·H₂O), Formic Acid | Uses a hydrogen donor in the presence of a catalyst (e.g., Pd/C, Raney Ni). Avoids the need for high-pressure H₂ gas. | |

| Stoichiometric Reductants | Tin(II) Chloride (SnCl₂) | A mild reductant, useful for selective reduction in the presence of sensitive functional groups. | |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃) | Offers a metal-free alternative, proceeding in high yields with good functional group tolerance under flow conditions. | beilstein-journals.orgorganic-chemistry.org |

Pathway to Photo-Responsive Materials: Azo Compounds

A particularly powerful application stemming from the nitro-to-amine conversion is the synthesis of photo-responsive materials. The amine derivative, 4-amino-1,2-bis(dodecyloxy)benzene, is a precursor to azo compounds, which are renowned for their photoswitchable properties. researchgate.net

The synthesis can proceed via two main pathways:

Diazotization and Azo Coupling: The amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly reactive intermediate can then be coupled with an electron-rich aromatic compound (like a phenol (B47542) or another aniline) to form a stable azo compound, characterized by the –N=N– linkage.

Reductive Coupling: Direct reductive coupling of this compound can also yield symmetrical azo compounds, often using specific reducing agents like LiAlH₄ or lead. umd.eduresearchgate.net

The resulting azoarene, containing the 1,2-bis(dodecyloxy)benzene moiety, can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. mdpi.comgoogle.com

The trans isomer is typically the more thermodynamically stable state.

Upon absorbing UV light, it isomerizes to the less stable cis isomer.

This process can be reversed by irradiation with visible light or by thermal relaxation.

This molecular switching behavior can be harnessed to induce macroscopic changes in a material, such as changes in shape, surface tension, or color, making these derivatives of this compound prime candidates for light-activated actuators, optical data storage, and smart coatings. google.com

Interactive Table: Responsive Systems Derived from Chemical Modification of the Nitro Group

| Initial Group | Target Functional Group | Key Chemical Transformation | Resulting Stimulus-Responsiveness | Potential Application Area | Reference(s) |

| Nitro (–NO₂) | Amine (–NH₂) | Chemical or Catalytic Reduction | Redox, pH | Sensors, Drug Delivery, Conductive Polymers | nih.govrsc.org |

| Nitro (–NO₂) | Azo (–N=N–) | Reduction to Amine, Diazotization, Coupling | Light (Photo-isomerization) | Optical Switches, Smart Coatings, Actuators | researchgate.netgoogle.com |

| Nitro (–NO₂) | Hydroxylamino (–NHOH) | Partial/Controlled Reduction | Redox (Intermediate State) | Multi-stage Redox Sensors | nih.gov |

| Amine (–NH₂) | Amide (–NHCOR) | Acylation | Chemical Environment, pH (hydrolysis) | Protective Group Chemistry, Pro-drugs |

By leveraging the versatile chemistry of the nitro group, this compound can serve as a foundational building block for a diverse array of advanced responsive materials, tailored for specific functions in materials science and engineering.

Future Research Directions and Emerging Paradigms for 1,2 Bis Dodecyloxy 4 Nitrobenzene

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of 1,2-Bis(dodecyloxy)-4-nitrobenzene and its analogues is traditionally achieved via Williamson ether synthesis, a reliable but potentially harsh method. Future research is trending towards the development of more efficient, sustainable, and versatile synthetic routes.

A primary focus is the exploration of novel catalytic systems that can operate under milder conditions with higher yields and selectivity. For instance, the synthesis of related dialkoxybenzene derivatives can be significantly influenced by the choice of catalyst and reaction conditions. A study on the synthesis of 1,2-diethoxy-4-nitrobenzene (B1314448) investigated the effects of reaction temperature, time, and raw material ratios, highlighting the potential for process optimization. ccspublishing.org.cn

Future synthetic strategies could involve:

Phase-Transfer Catalysis (PTC): PTC can enhance the reaction rate between the hydrophilic phenoxide precursor and the lipophilic dodecyl halide, potentially reducing reaction times and temperatures.

Microwave-Assisted Synthesis: This technique can dramatically accelerate the etherification reaction, leading to rapid, high-yield synthesis and offering a greener alternative to conventional heating.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig and Chan-Lam amination reactions, followed by intramolecular aminocarbonylation, have been successfully used for synthesizing complex heterocyclic structures and could be adapted for creating novel derivatives of this compound. nih.gov

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with ionic liquids or supercritical fluids could render the synthesis more environmentally benign.

The catalytic reduction of the nitro group to an amino group is a key transformation for accessing a wide range of functional derivatives. While this is a well-established process for many aromatic nitro compounds, selective reduction in the presence of other functional groups remains a challenge. mdpi.com Future research will likely focus on developing highly selective catalysts, such as bimetallic nanoparticles or supported metal complexes, for the controlled reduction of the nitro group in this compound. mdpi.comnih.gov This would open pathways to synthesizing novel amphiphilic aniline (B41778) derivatives with applications in polymer science and materials chemistry.

A representative synthetic approach for a related mono-alkoxy nitrobenzene (B124822) is detailed below, providing a basis for developing methodologies for the target compound.

| Parameter | Details | Reference |

|---|---|---|

| Reactants | 1-bromododecane (B92323) and 2-nitrophenol | evitachem.com |

| Base | Potassium carbonate | evitachem.com |

| Solvent | Dimethylformamide or Tetrahydrofuran | evitachem.com |

| Temperature | ~60 °C | evitachem.com |

| Atmosphere | Inert (argon or nitrogen) | evitachem.com |

| Workup | Cooling, precipitation in ice-water, filtration, and recrystallization | evitachem.com |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation (Methodology Focus)

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and controlling the formation of desired products. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical transformations are becoming indispensable tools.

For reactions involving this compound, the following methodologies hold significant promise:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is particularly powerful for monitoring reactions in solution and at solid-liquid interfaces. nih.gov For the synthesis of this compound, ATR-FTIR could be used to track the disappearance of the phenolic -OH band and the appearance of the ether C-O-C stretching vibrations in real-time. In catalytic hydrogenation reactions, it can identify adsorbed intermediates on the catalyst surface, providing crucial mechanistic insights. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS offers exceptionally high sensitivity for detecting molecules adsorbed on plasmonic metal surfaces (e.g., Ag or Au nanoparticles). researchgate.net This technique could be employed to monitor the catalytic reduction of the nitro group at extremely low concentrations, potentially identifying transient intermediates that are not observable with other methods. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for ex-situ analysis, advances in flow-NMR and the use of specialized probes allow for in-situ reaction monitoring. For the synthesis of this compound, ¹H NMR could follow the disappearance of the phenolic proton and shifts in the aromatic protons upon etherification.

UV-Visible Spectroscopy: The electronic transition of the nitroaromatic chromophore is sensitive to its chemical environment and reduction state. In-situ UV-Vis spectroscopy can be used to monitor the kinetics of the reduction of the nitro group, as the characteristic absorbance of the nitrophenolate ion decreases and a new peak corresponding to the amino derivative appears. researchgate.net

| Compound | Spectroscopic Technique | Key Observations/Features | Reference |

|---|---|---|---|

| 1,2-Dimethyl-4-nitrobenzene | FTIR (Capillary Cell: Melt) | Characteristic nitro group and aromatic C-H stretches. | nih.gov |

| 1,2-Dimethyl-4-nitrobenzene | ¹H NMR | Distinct signals for methyl and aromatic protons. | nih.gov |

| p-Nitroaniline | SERS | Enhanced Raman signals allowing for in-situ monitoring of plasmon catalytic reactions. | rsc.org |

| 4-Nitrophenol | UV-Vis Spectroscopy | Used to monitor the catalytic reduction to 4-aminophenol (B1666318) by observing changes in absorbance peaks. | researchgate.net |

Integration into Hybrid Organic-Inorganic Material Systems

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components, such as the processability and functionality of organic molecules with the robustness and thermal stability of inorganic frameworks. The amphiphilic nature of this compound makes it an attractive candidate for integration into such systems.

Future research in this area could explore:

Sol-Gel Derived Hybrids: The nitro group of this compound can be chemically reduced to an amine. This amine-functionalized derivative can then be covalently linked to an inorganic network (e.g., silica) through a silane (B1218182) coupling agent. This approach has been used to create chromophoric organic-inorganic hybrid materials with applications as pigments. rsc.orgresearchgate.net The long dodecyloxy chains would be expected to impart significant hydrophobicity to the resulting hybrid material.

Functionalized Mesoporous Materials: Mesoporous silica (B1680970) or titania with well-defined pore structures could be functionalized with this compound or its derivatives. The long alkyl chains could line the pores, creating a hydrophobic environment for specific catalytic reactions or for the controlled release of guest molecules.

Core-Shell Nanoparticles: Monodisperse core-shell particles, with an inorganic core (e.g., silica) and a shell functionalized with this compound, could be synthesized. rsc.org The long alkyl chains would form a self-assembled outer layer, influencing the particle's dispersibility in various solvents and its interaction with other materials.

Layered Hybrid Materials: The amphiphilic nature of the molecule could be exploited to create self-assembled monolayers on inorganic surfaces, or to intercalate into layered inorganic hosts like clays (B1170129) or layered double hydroxides. This could lead to materials with tailored optical or electronic properties.

Bio-Inspired Chemical Applications and Soft Matter Engineering

Nature provides a rich source of inspiration for the design of functional molecules and materials. The self-assembly of lipids into cell membranes is a prime example of bio-inspired soft matter engineering. The amphiphilic structure of this compound, with its distinct hydrophilic (nitroaromatic) and hydrophobic (dodecyloxy tails) regions, makes it a candidate for creating bio-inspired self-assembling systems. rsc.org

Emerging research paradigms in this domain include:

Self-Assembled Monolayers and Vesicles: In aqueous environments, this compound would be expected to self-assemble at interfaces or form higher-order structures like micelles and vesicles. These structures could serve as simple mimics of biological membranes or as nanocarriers for hydrophobic molecules. The study of self-assembly in amphiphilic copolymers with nitrobenzene units has shown the formation of various morphologies, such as vesicular and rice-grain-like structures. nih.govresearchgate.net

Stimuli-Responsive Materials: The nitro group can be designed to be responsive to specific stimuli. For example, its reduction to an amine changes the polarity and electronic properties of the head group, which could trigger a change in the self-assembled structure. This concept is seen in multi-responsive nitrobenzene-based amphiphilic copolymers that respond to light, pH, and temperature. nih.gov

Liquid Crystal Modulators: The rigid aromatic core and flexible alkyl chains are characteristic features of molecules that exhibit liquid crystalline behavior. By carefully designing derivatives of this compound, it may be possible to create novel liquid crystals whose phase behavior can be tuned by external stimuli. Amphiphilic molecules have been shown to mediate the ordering of liquid crystal molecules at interfaces. researchgate.net

Bio-Inspired Catalysis: While the molecule itself is not a catalyst, it can be a component of a larger bio-inspired catalytic system. For instance, self-assembled structures of this amphiphile could create hydrophobic pockets that mimic the active sites of enzymes, enhancing the rate and selectivity of reactions occurring within these pockets. chimia.ch

Theoretical Advancements in Predicting Self-Assembly and Functional Performance of Derivatives

Computational modeling and theoretical calculations are becoming increasingly powerful tools for predicting the behavior of molecules and guiding the design of new materials. For this compound and its derivatives, theoretical approaches can provide insights that are difficult to obtain through experiments alone.

Future theoretical research will likely focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the self-assembly behavior of this compound in different solvents and at interfaces. These simulations can reveal the morphology of the resulting aggregates (e.g., micelles, bilayers, vesicles) and the dynamics of their formation.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), and reactivity of the molecule and its derivatives. rsc.org This can aid in the interpretation of experimental spectra and in understanding reaction mechanisms at a molecular level.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict the functional performance of new derivatives of this compound based on their molecular structure. For example, one could predict how changes in the alkyl chain length or the introduction of other functional groups would affect the molecule's self-assembly behavior or its properties in a hybrid material.

Coarse-Grained Modeling: To simulate the self-assembly of large numbers of molecules over long timescales, coarse-grained models can be developed. In these models, groups of atoms are represented as single "beads," which significantly reduces the computational cost while still capturing the essential physics of self-assembly.

The synergy between these theoretical approaches and experimental investigations will be crucial for accelerating the discovery and development of new materials and applications based on this compound.

Q & A

Q. What are the optimal synthetic protocols for 1,2-Bis(dodecyloxy)-4-nitrobenzene in laboratory settings?

- Methodological Answer : Synthesis involves two key steps: (i) Alkylation : React 1,2-dihydroxybenzene with dodecyl bromide using polyethylene glycol (PEG) as a phase transfer catalyst. Optimize the alkylation efficiency by maintaining a 1:2 molar ratio of diol to alkyl halide at 80°C for 6–8 hours. (ii) Nitration : Treat the intermediate 1,2-bis(dodecyloxy)benzene with a nitric acid-acetic acid mixture (1:3 v/v) at 40–50°C for 2 hours to introduce the nitro group. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Purify via column chromatography (silica gel, gradient elution) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields.

- Engineering Controls : Operate in fume hoods or closed systems to minimize vapor exposure.

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent photodegradation and hydrolysis.

- Disposal : Neutralize residues with 10% sodium bicarbonate before incineration by licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers characterize the purity and structural stability of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water 85:15 mobile phase, UV detection at 254 nm). Impurity peaks >0.5% warrant recrystallization from ethanol.

- Structural Confirmation :

- ¹H NMR : Look for dodecyloxy protons (δ 4.0–4.2 ppm, triplet) and aromatic protons (δ 8.0–8.2 ppm, doublet).

- FT-IR : Confirm nitro group presence via asymmetric stretching at 1520 cm⁻¹.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 307.43 .

Q. What advanced applications does this compound have in materials science?

- Methodological Answer :

- Liquid Crystal Research : Its amphiphilic structure enables alignment in nematic phases. Study electrooptical responses by doping into host liquid crystals (e.g., 5CB) at 5–10 wt%. Measure helical pitch changes under electric fields (1–5 V/µm) using polarized optical microscopy.

- Surfactant Studies : Evaluate critical micelle concentration (CMC) via surface tension measurements (Du Noüy ring method) in aqueous-ethanol solutions .

Q. How does environmental degradation impact this compound, and how can it be monitored?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of ether bonds in acidic/alkaline conditions yields 4-nitrophenol and dodecanol. Nitro group reduction under UV light forms amine derivatives.

- Monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with periodic GC-MS analysis. Detect degradation products like 4-nitrophenol (retention time ~8.2 min on DB-5 column) .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports >75% yield for analogous compounds, but dodecyl chains may reduce efficiency due to steric hindrance. Mitigate by increasing reaction time to 12 hours and using ultrasonic agitation .

- Storage Stability : While notes degradation risks, no long-term stability data exists. Propose a standardized protocol: quarterly HPLC checks and Arrhenius modeling to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.